molecular formula C11H7FN2O3 B11876300 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde

6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde

Cat. No.: B11876300
M. Wt: 234.18 g/mol
InChI Key: DNOFRCDYUNNSCY-UHFFFAOYSA-N
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Description

6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H7FN2O3 and a molecular weight of 234.18 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 6-fluoro-8-methylquinoline followed by formylation to introduce the carbaldehyde group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 6-Fluoro-8-methyl-5-nitroquinoline-2-carboxylic acid.

    Reduction: 6-Fluoro-8-methyl-5-aminoquinoline-2-carbaldehyde.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to antimicrobial or anticancer effects. The nitro group can undergo bioreduction, generating reactive intermediates that cause cellular damage .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoroquinoline-2-carbaldehyde
  • 8-Methylquinoline-2-carbaldehyde
  • 5-Nitroquinoline-2-carbaldehyde

Comparison

6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde is unique due to the presence of all three functional groups (fluoro, methyl, and nitro) on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H7FN2O3

Molecular Weight

234.18 g/mol

IUPAC Name

6-fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde

InChI

InChI=1S/C11H7FN2O3/c1-6-4-9(12)11(14(16)17)8-3-2-7(5-15)13-10(6)8/h2-5H,1H3

InChI Key

DNOFRCDYUNNSCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=C(C=C2)C=O)[N+](=O)[O-])F

Origin of Product

United States

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